Diisobutyl maleate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

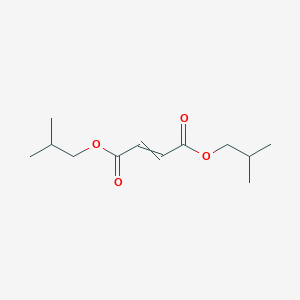

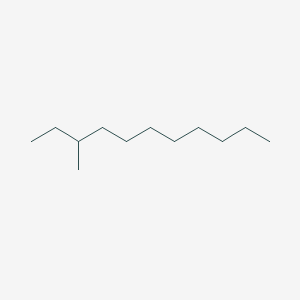

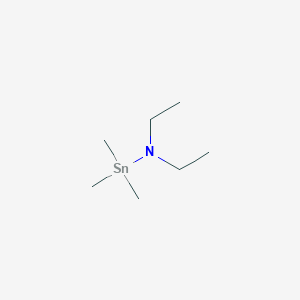

Diisobutyl maleate is a useful research compound. Its molecular formula is C12H20O4 and its molecular weight is 228.28 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Ester Synthesis : Diisobutyl maleate can be synthesized using aminosulfonic acid as a catalyst. This study also indicates that similar esters like dibutyl maleate and di(n-pentyl) maleate can be synthesized under similar conditions (Yu Shan-xin, 2004).

Toxicological Studies : There are several studies focusing on the toxicity of Diisobutyl phthalate, a compound closely related to this compound. These studies include a systematic review of animal toxicology studies indicating its effects on male reproductive health, developmental toxicity, and other hazards (Erin E. Yost et al., 2018), and research on its impact on fetal rat testis (J. Borch et al., 2006).

Reproductive Toxicology : Several studies have investigated the reproductive toxic effects of Diisobutyl phthalate on different animal models. These include impacts on male rat reproductive development (A. Saillenfait et al., 2008), male zebrafish (Hui Chen et al., 2020), and even alterations in laminin and fibronectin localization in rat testes (Y. Koca, 2019).

Environmental and Engineering Applications : Some research explores the use of maleate compounds, including diethyl and dibutyl maleate, in reducing particulate emissions from diesel engines (T. Litzinger et al., 2000), and the enhancement of CO2-philicity in polymers by modifying end groups with branched chains, including dibutyl maleate (Lei Bao et al., 2017).

Safety and Hazards

While specific safety and hazard information for Diisobutyl maleate is not provided in the search results, general safety measures should be taken while handling this compound. This includes avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .

Future Directions

The Diisobutyl Maleate market has witnessed rapid growth in recent years, driven by increasing environmental concerns, government incentives, and advancements in technology . The market presents opportunities for various stakeholders, including those in the Pharmaceutical intermediate and Plasticizer industries . Collaboration between the private sector and governments can accelerate the development of supportive policies, research and development efforts, and investment in the this compound market .

Mechanism of Action

Target of Action

Diisobutyl maleate is a chemical compound with the formula C12H20O4 . It is primarily used as a plasticizer and an intermediate in the preparation of other chemical compounds . .

Mode of Action

It is known that this compound and similar compounds can undergo reactions with amines utilizing the michael addition reaction . This reaction results in the formation of polyaspartic esters, which are used in coatings, adhesives, sealants, and elastomers .

Biochemical Pathways

The metabolic pathways of these compounds under anaerobic and aerobic conditions are different . For instance, phthalic acid, a related compound, is first converted to another intermediate, protocatechuate, under aerobic conditions .

Pharmacokinetics

It is known that this compound is a colorless oily liquid with a molecular weight of 228.285 Da , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

It is known that the compound is used as an intermediate in the preparation of other chemical compounds , suggesting that its primary action may be in facilitating chemical reactions.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by temperature, as it is a colorless oily liquid . Furthermore, its action as a plasticizer and intermediate in chemical reactions suggests that its efficacy may be influenced by the presence of other chemical compounds and reactants.

Properties

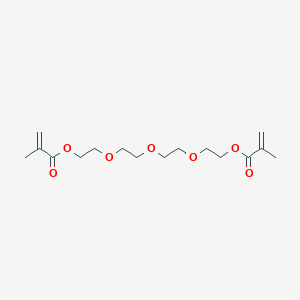

| { "Design of the Synthesis Pathway": "Diisobutyl maleate can be synthesized through an esterification reaction between maleic acid and diisobutyl alcohol.", "Starting Materials": [ "Maleic acid", "Diisobutyl alcohol", "Sulfuric acid" ], "Reaction": [ "Add 10g of maleic acid and 20g of diisobutyl alcohol to a 250mL round-bottom flask.", "Add 1-2 drops of sulfuric acid as a catalyst.", "Attach a reflux condenser to the flask and heat the mixture to 80-85°C for 4-6 hours with stirring.", "Allow the reaction mixture to cool to room temperature.", "Extract the product with diethyl ether.", "Dry the organic layer with anhydrous sodium sulfate.", "Filter the solution and evaporate the solvent under reduced pressure to obtain diisobutyl maleate as a clear liquid." ] } | |

CAS No. |

14234-82-3 |

Molecular Formula |

C12H20O4 |

Molecular Weight |

228.28 g/mol |

IUPAC Name |

bis(2-methylpropyl) but-2-enedioate |

InChI |

InChI=1S/C12H20O4/c1-9(2)7-15-11(13)5-6-12(14)16-8-10(3)4/h5-6,9-10H,7-8H2,1-4H3 |

InChI Key |

RSRICHZMFPHXLE-UHFFFAOYSA-N |

Isomeric SMILES |

CC(C)COC(=O)/C=C\C(=O)OCC(C)C |

SMILES |

CC(C)COC(=O)C=CC(=O)OCC(C)C |

Canonical SMILES |

CC(C)COC(=O)C=CC(=O)OCC(C)C |

| 14234-82-3 | |

physical_description |

Liquid |

Pictograms |

Irritant |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Azaspiro[4.5]decane](/img/structure/B86298.png)

![Zinc bis[oxido(dioxo)niobium]](/img/structure/B86312.png)

![[1,1'-Biphenyl]-2,5-diol, 2'-chloro-](/img/structure/B86314.png)